N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-(3-chlorophenyl)piperazine with 4-chloro-2-fluoroaniline in the presence of a suitable carbothioamide-forming reagent. Common reagents used in this synthesis include thiophosgene or carbon disulfide, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same reagents and conditions as in the laboratory synthesis, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
- N-(4-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
- N-(4-chloro-2-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carbothioamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is unique due to the specific combination of halogen atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for developing new drugs or materials with specific properties.
Biological Activity
N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
The compound has the following chemical characteristics:
- Molecular Formula : C18H18Cl2FN3S
- Molecular Weight : 382.26 g/mol
- LogP : 4.4519
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
- Polar Surface Area : 28.55 Ų
Property | Value |
---|---|
Molecular Formula | C18H18Cl2FN3S |
Molecular Weight | 382.26 g/mol |
LogP | 4.4519 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 28.55 Ų |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related piperazine derivative was evaluated for its efficacy against various cancer cell lines, showing significant growth inhibition, particularly in colon carcinoma models (HCT-15) with IC50 values in the low micromolar range .
The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes critical for cancer cell metabolism. For example, inhibitors targeting the enzyme phosphoglycerate dehydrogenase (PHGDH) have shown promising results, suggesting that this compound may similarly affect metabolic pathways crucial for tumor growth .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the thiourea group in the structure is essential for maintaining biological activity. Variations in substituents on the piperazine ring and phenyl groups can significantly influence potency and selectivity against target enzymes .
Study 1: Inhibition of PHGDH
A comprehensive study focused on the optimization of piperazine derivatives for PHGDH inhibition revealed that modifications to the thiourea moiety enhanced inhibitory potency. The compound demonstrated a dose-dependent response with an IC50 value of approximately 5.4 µM in biochemical assays .
Study 2: Anticancer Efficacy
In another investigation, a series of piperazine derivatives, including those structurally similar to this compound, were screened against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups such as chlorine significantly increased anticancer activity, highlighting the importance of substituent effects on biological outcomes .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3S/c18-12-2-1-3-14(10-12)22-6-8-23(9-7-22)17(24)21-16-5-4-13(19)11-15(16)20/h1-5,10-11H,6-9H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZUIPNIRBTWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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